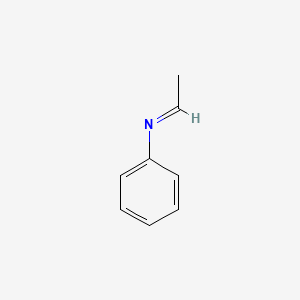

Ethylideneaniline

Description

Structure

3D Structure

Properties

CAS No. |

6052-11-5 |

|---|---|

Molecular Formula |

C8H9N |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

N-phenylethanimine |

InChI |

InChI=1S/C8H9N/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H3 |

InChI Key |

BHGHXAOHFWSPNE-UHFFFAOYSA-N |

SMILES |

CC=NC1=CC=CC=C1 |

Canonical SMILES |

CC=NC1=CC=CC=C1 |

Other CAS No. |

6052-11-5 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Ethylideneaniline

Classical Condensation Reactions for Ethylideneaniline Synthesis

The fundamental synthesis of this compound involves the reaction between a primary amine and an aldehyde or ketone. In the case of this compound, aniline (B41778) reacts with acetaldehyde (B116499).

C₆H₅NH₂ (Aniline) + CH₃CHO (Acetaldehyde) → C₆H₅N=CHCH₃ (this compound) + H₂O

This condensation is typically an equilibrium reaction. To drive the equilibrium towards product formation, methods that remove water, such as using drying agents (e.g., molecular sieves, anhydrous magnesium sulfate) or a Dean-Stark apparatus, are often employed masterorganicchemistry.com. The reaction mechanism generally involves protonation of the carbonyl oxygen to increase electrophilicity, followed by nucleophilic addition of the amine, formation of a carbinolamine intermediate, and subsequent elimination of water to yield the imine masterorganicchemistry.comdoubtnut.com.

The efficiency and selectivity of the condensation reaction can be significantly influenced by the choice of solvent and catalyst.

Catalysts: While the reaction can proceed uncatalyzed under certain conditions, acid catalysts are commonly used to accelerate the process by protonating the carbonyl group masterorganicchemistry.comontosight.ainih.gov. Lewis acids and Brønsted acids, such as tosylic acid or even surface acidic groups on materials like TiO₂, have been utilized nih.govresearchgate.net. Interestingly, aniline itself can act as a mild organic base catalyst for imine formation in aqueous media researchgate.net. In some cases, the reaction can be autocatalytic, where the water produced, in conjunction with carbon dioxide in supercritical conditions, forms carbonic acid, promoting the reaction chemistryviews.org.

Solvents: A variety of solvents can be employed, including ethanol (B145695), anhydrous diethyl ether, dichloromethane (B109758) (CH₂Cl₂), methyl tert-butyl ether (MTBE), toluene (B28343), and even water researchgate.netresearchgate.netacs.orgnih.gov. Supercritical carbon dioxide (sc-CO₂) has emerged as a "green" solvent alternative, acting as both a solvent and promoter chemistryviews.org. For the subsequent hydrogenation of this compound, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane are used, often with activators such as KOtBu scholaris.ca.

Table 1: Common Solvents and Catalysts for this compound Synthesis

| Solvent | Catalyst/Promoter | Notes |

| Ethanol | Acid catalysts (e.g., tosylic acid) | Potential for acetaldehyde formation via ethanol dehydrogenation researchgate.net |

| Anhydrous Diethyl Ether | Molecular Sieves | Drying agent to remove water acs.org |

| Dichloromethane | Molecular Sieves | Drying agent to remove water acs.org |

| MTBE | Molecular Sieves | Drying agent to remove water acs.org |

| Toluene | Acid catalysts | Used in reactions where water removal is facilitated nih.gov |

| Water | Aniline (as catalyst) | Mild conditions, organic base catalysis researchgate.net |

| Supercritical CO₂ | None (autocatalytic) | Traceless medium, reaction promoted by carbonic acid chemistryviews.org |

| THF / Dichloromethane | KOtBu (activator) | Used for hydrogenation of this compound scholaris.ca |

Synthesis of Substituted this compound Derivatives

The this compound scaffold can be modified by introducing substituents onto either the aniline moiety or the ethylidene group, or by incorporating it into more complex structures, such as those containing pyrrole (B145914) rings.

Substituted anilines can be used as starting materials in condensation reactions with acetaldehyde to directly yield substituted ethylideneanilines. For instance, reactions involving 2,6-disubstituted anilines with 2-acetylpyrrole (B92022) have led to the formation of mono(imine)pyrrole ligands researchgate.net. Similarly, various substituted anilines react with acetals to form imines, with electron-withdrawing groups on the aniline ring often enhancing reactivity nih.gov. The synthesis of N-substituted anilines, a class that includes derivatives of this compound, can also be achieved through amination reactions involving activated aryl groups and imines, or through the reaction of primary amines with cyclohexenones via an imine condensation–isoaromatization pathway beilstein-journals.orggoogle.com.

The imine (C=N) double bond in this compound is susceptible to various transformations, including reduction and addition reactions.

Reduction: The C=N bond can be reduced to a C-N single bond, yielding the corresponding secondary amine, N-ethylaniline. This hydrogenation can be achieved using various catalytic systems, including those involving transition metals or organocatalysts scholaris.caunimi.it. For example, N-(1-phenyl-ethylidene)aniline can be hydrogenated to N-ethylaniline scholaris.ca. Enantioselective reduction of the C=N bond is also possible, leading to chiral amines, which is particularly important in pharmaceutical synthesis unimi.it.

Addition and Cyclization Reactions: The ethylidene moiety can participate in cycloaddition reactions. For instance, this compound can undergo a Povarov reaction with ethylvinylether to form tetrahydroquinaldine derivatives nih.gov. Furthermore, this compound can dimerize to form γ-dianilino-α-butylene, which can subsequently yield quinaldine (B1664567) upon heating google.com.

This compound derivatives incorporating pyrrole rings represent an important class of compounds with potential biological activities and material science applications. These can be synthesized through several routes:

Condensation with Pyrrole Aldehydes/Ketones: The direct condensation of pyrrole derivatives containing aldehyde or ketone functionalities with aniline yields pyrrole-containing imines. For example, the reaction of 2-acetylpyrrole with aniline produces N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline nih.gov. Similarly, using 2-acetyl-1-methylpyrrole (B1200348) with aniline leads to N-(1-(1-methyl-1H-pyrrol-2-yl)ethylidene)aniline lookchem.com. These reactions highlight the straightforward synthesis of such hybrid structures.

Multicomponent Reactions: Pyrrole rings can be constructed through multicomponent reactions that may involve imine intermediates. For instance, reactions involving aldehydes, amines, and other building blocks can lead to pyrrole derivatives where an aniline-derived imine fragment is incorporated rsc.orgorganic-chemistry.org.

Table 2: Examples of Substituted and Pyrrole-Containing this compound Derivatives

| Derivative Type | Key Reactants | Resulting Structure/Derivative | Notes |

| Substituted Aniline Derivative | 2-acetylpyrrole + 2,6-disubstituted aniline (H, Me, Et) | Mono(imine)pyrrole ligands (L1-L3) | Synthesis of ligands for metal complexes researchgate.net |

| Pyrrole-containing this compound | 2-acetylpyrrole + Aniline | N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | Crystal structure analyzed nih.gov |

| Pyrrole-containing this compound | 2-Acetyl-1-methylpyrrole + Aniline | N-(1-(1-methyl-1H-pyrrol-2-yl)ethylidene)aniline | Listed as a downstream product lookchem.com |

| Functionalized Ethylidene Moiety (Reduction) | N-(1-phenyl-ethylidene)aniline + H₂ | N-ethylaniline (secondary amine) | Hydrogenation reaction scholaris.ca |

| Functionalized Ethylidene Moiety (Reduction) | N-Phenyl-[1-(2-naphthyl)ethylidene]amine + Reducing agent | Chiral amine | Enantioselective reduction of C=N bond unimi.it |

| Substituted Aniline via Isoaromatization | (E)-2-arylidene-3-cyclohexenones + primary aliphatic amines | 2-benzyl N-substituted anilines | Catalyst- and additive-free synthesis via imine condensation–isoaromatization beilstein-journals.org |

| Pyrrolo-pyridine Derivatives | Quinolinic acid derivatives + substituted anilines | Substituted imines (4, 5, 8–12) | Synthesis of imines from substituted anilines researchgate.net |

Compound List

this compound

Aniline

Acetaldehyde

N-phenylethanimine

N-ethylideneaniline

N-ethylaniline

Quinaldine

1,2-dihydroquinaldine

4-ethoxy-1,2,3,4-tetrahydroquinaldine

2-acetylpyrrole

1-methyl-2-acetylpyrrole

N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline

N-(1-(1-methyl-1H-pyrrol-2-yl)ethylidene)aniline

N-Phenyl-[1-(2-naphthyl)ethylidene]amine

2-benzyl N-substituted anilines

Substituted anilines

Mono(imine)pyrrole ligands

2,6-disubstituted anilines

Quinoline-containing this compound Derivatives

Quinoline-containing Schiff bases, which incorporate the quinoline (B57606) heterocyclic system into the imine structure, have garnered significant research interest due to the established biological and chemical significance of the quinoline moiety. These derivatives are commonly synthesized through the condensation of quinoline-based aldehydes or ketones with various aniline derivatives, or conversely, by reacting substituted anilines with quinoline precursors bearing carbonyl groups.

Research has demonstrated the synthesis of quinoline Schiff bases by reacting 2-chloro-3-quinolinecarboxaldehyde with different aniline derivatives, yielding compounds with good to excellent yields, often above 90% umsha.ac.irinnovareacademics.inresearchgate.net. For instance, the condensation of 2-chloro-3-quinolinecarboxaldehyde with substituted anilines in ethanol at room temperature or under reflux conditions has been employed umsha.ac.ir. Similarly, 2-quinolinecarboxaldehyde (B31650) has been condensed with various aniline derivatives in anhydrous ethanol to produce quinolinyl Schiff base ligands with excellent yields mdpi.com. Fluorine-substituted quinoline Schiff bases have also been synthesized by condensing fluorine-substituted anilines with 6-fluoro-2-hydroxyquinoline-3-carbaldehyde derpharmachemica.com. These synthetic routes typically involve characterization using spectroscopic techniques such as FTIR and 1H NMR, with the imine (C=N) stretching vibration commonly observed in the FTIR spectra around 1600-1650 cm⁻¹ umsha.ac.irinnovareacademics.inresearchgate.netderpharmachemica.com.

Table 1: Synthesis of Quinoline-Containing Schiff Bases

| Precursors | Reaction Conditions | Yield (%) | Key Characterization (IR C=N) | References |

| 2-chloro-3-quinolinecarboxaldehyde + Anilines | Ethanol, Room Temp. to 90°C, 16h | 90 | ~1647 cm⁻¹ | umsha.ac.ir |

| 2-quinolinecarboxaldehyde + Anilines | Anhydrous Ethanol, Reflux | Excellent | Not specified | mdpi.com |

| 6-fluoro-2-hydroxyquinoline-3-carbaldehyde + Fluorine-substituted Anilines | Not specified | Not specified | Not specified | derpharmachemica.com |

| 2-chloro-3-formyl quinoline + Anilines | Acetic acid (catalyst), Reflux | Good | Not specified | innovareacademics.in |

| 2-chloro-3-quinolinecarboxaldehyde + Aryl amines | Glycerol, 90°C, ~12h | Good | ~1640 cm⁻¹ | researchgate.net |

Indane-1,3-dione based this compound Derivatives

Schiff bases derived from indane-1,3-dione systems represent another class of compounds where the imine functionality is integrated with a cyclic diketone structure. These derivatives are typically synthesized through condensation reactions involving indane-1,3-dione precursors and primary amines. For example, reactions of 5,6-dinitro-1H-indene-1,3(2H)-dione with aniline derivatives in ethanol, catalyzed by p-toluene sulphonic acid, have yielded diimine derivatives with yields ranging from 65% to 90% derpharmachemica.com. These compounds often exhibit a characteristic C=N stretching band in their FTIR spectra between 1630-1656 cm⁻¹ derpharmachemica.com.

Another approach involves the condensation of 1,3-Indanedione with substituted amines, followed by reaction with aldehydes to form Schiff bases ijpsr.com. Studies have also investigated the condensation of 2-acetylindan-1,3-dione with aniline, with computational and spectroscopic analyses suggesting the formation of an enamine isomer as the favored product researchgate.net. Furthermore, dianiline oxide derivatives have been synthesized from 1,3-indanedione and aniline derivatives, followed by oxidation, with reported yields of 65-90% iiste.org.

Table 2: Synthesis of Indane-1,3-dione Based Schiff Bases

| Precursors | Reaction Conditions | Yield (%) | Key Characterization (IR C=N) | References |

| 5,6-dinitro-1H-indene-1,3(2H)-dione + Anilines | Ethanol, p-toluene sulphonic acid, Reflux | 65-90 | ~1630-1656 cm⁻¹ | derpharmachemica.com |

| 1,3-Indanedione + Amines + Aldehydes | Not specified (Knoevenagel condensation followed by imine formation) | Not specified | Not specified | ijpsr.com |

| 2-acetylindan-1,3-dione + Aniline | Not specified | Not specified | Not specified (Enamine favored) | researchgate.net |

| 1,3-indanedione + Anilines + H₂O₂ | Ethanol, p-toluene sulphonic acid, Reflux, then oxidation | 65-90 | Not specified | iiste.org |

Naphthoxazol-containing this compound Derivatives

Literature specifically detailing the synthesis of naphthoxazol-containing this compound derivatives was not prominently found in the conducted searches. While Schiff bases incorporating naphthyl moieties have been synthesized, such as those derived from methyl-1-naphthyl ketone and aniline derivatives scholarsresearchlibrary.com, the presence of a naphthoxazole ring system in conjunction with the this compound Schiff base linkage was not directly identified within the scope of the provided search results. Further targeted research would be required to explore this specific class of compounds.

Advanced Synthetic Methodologies

Advanced synthetic methodologies, particularly those employing microwave irradiation, offer significant advantages in the synthesis of Schiff bases and their derivatives, including reduced reaction times, increased yields, and improved environmental profiles.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating chemical reactions, including the formation of Schiff bases and related ligands. This technique provides rapid and efficient heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods researchgate.netsaspublishers.comajol.infomdpi.comijpsjournal.comnih.gov. Studies have shown that microwave irradiation can complete Schiff base syntheses in minutes, whereas conventional reflux methods can take several hours saspublishers.commdpi.comijpsjournal.com. For example, microwave irradiation at 400 W for 13-15 minutes has been optimized for Schiff base synthesis, yielding excellent results, while conventional methods might require longer periods mdpi.com.

The term "iminopyrrole ligands" suggests a class of ligands that incorporate both an imine (C=N) functionality and a pyrrole ring. Research indicates that Schiff base ligands can bind to metal ions via nitrogen atoms in both the imine and pyrrole moieties, highlighting a potential connection between Schiff base chemistry and the synthesis of iminopyrrole ligands mdpi.com. Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including those with pyrrole structures, further underscoring its utility in this area ijpsjournal.commdpi.com. The general advantages of MAS for Schiff base synthesis, such as enhanced reaction rates, higher selectivity, and greener reaction conditions (e.g., solvent-free or reduced solvent use), are directly applicable to the synthesis of iminopyrrole ligands researchgate.netajol.infomdpi.comnih.gov.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Schiff Bases

| Method | Reaction Time | Yield (%) | Advantages | References |

| Conventional Heating (CH) | Hours | Moderate | Established, widely understood | saspublishers.commdpi.comijpsjournal.com |

| Microwave-Assisted Synthesis | Minutes | High | Faster, higher yields, greener, improved selectivity | researchgate.netsaspublishers.comajol.infomdpi.comijpsjournal.comnih.govmdpi.com |

Compound List:

this compound

Quinoline Schiff bases

Indane-1,3-dione Schiff bases

Iminopyrrole ligands

Advanced Spectroscopic and Structural Characterization of Ethylideneaniline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques are vital for identifying functional groups and confirming molecular structures by analyzing the characteristic frequencies of molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Azomethine Linkage Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely employed to identify the presence of specific functional groups within a molecule. For Schiff bases like Ethylideneaniline, the most significant feature is the azomethine (C=N) stretching vibration. This imine bond typically appears as a strong absorption band in the FTIR spectrum, usually in the region of 1600-1631 cm⁻¹ asianpubs.orgimist.maasianpubs.orgniscpr.res.inresearchgate.netscirp.orgiucr.org. The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. The formation of this compound from aniline (B41778) and acetaldehyde (B116499) is readily confirmed by the appearance of this characteristic C=N stretching band, which is absent in the starting materials researchgate.netscirp.org. Additionally, FTIR spectra of this compound would also exhibit bands corresponding to aromatic C-H stretching vibrations (typically around 2900-3100 cm⁻¹) and various aromatic ring vibrations asianpubs.orgscirp.orgiucr.orgnih.govdergipark.org.tr.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |

| Azomethine (C=N) stretch | 1600-1631 | Key indicator for Schiff base formation; position can shift upon coordination to metal ions. |

| Aromatic C-H stretch | 2900-3100 | Indicates the presence of phenyl ring protons. |

| Aromatic ring vibrations | 1450-1600 | Multiple bands associated with the stretching of C=C bonds within the aromatic ring. |

| Methyl (CH₃) bend | ~1375, ~1450 | Expected for the ethylidene methyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the different types of protons present in this compound. The key signals expected are:

Azomethine Proton (CH=N): This proton, directly attached to the imine carbon, typically resonates as a singlet in the downfield region, usually between 8.0 and 9.4 ppm scirp.orgiucr.orgnih.govdergipark.org.trderpharmachemica.comdergipark.org.trmdpi.com. Its precise chemical shift is sensitive to the electronic effects of substituents on the aniline ring.

Aromatic Protons: The protons of the phenyl ring originating from aniline will appear as a multiplet in the typical aromatic region, generally between 6.8 and 8.1 ppm scirp.orgiucr.orgnih.govdergipark.org.trderpharmachemica.comdergipark.org.tr.

Methyl Protons (CH₃): The methyl group of the ethylidene moiety (CH₃-CH=N-) is expected to appear as a singlet in the upfield region, typically around 2.0-2.3 ppm iucr.orgderpharmachemica.comdergipark.org.tr.

In derivatives, particularly those involving phosphine (B1218219) ligands, coupling between proton signals and the ³¹P nucleus (P-H coupling) can be observed, providing further structural confirmation mdpi.com.

Table of Typical ¹H NMR Chemical Shifts for this compound-like Structures:

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| Azomethine (CH=N) | 8.0 – 9.4 | Singlet, highly diagnostic for Schiff bases. |

| Aromatic (Phenyl Ring) | 6.8 – 8.1 | Multiplet, characteristic of the aniline-derived phenyl group. |

| Methyl (CH₃) | 2.0 – 2.3 | Singlet, originating from the ethylidene methyl group. |

| Phenolic OH (in derivatives) | 8.7 – 12.4 | Singlet, if a hydroxyl group is present on the aromatic ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. Key signals include:

Azomethine Carbon (C=N): This carbon atom is highly deshielded due to the electronegativity of nitrogen and the double bond character. It typically appears as a signal in the downfield region, often between 160 and 168 ppm niscpr.res.innih.govdergipark.org.trderpharmachemica.comdergipark.org.trechemcom.com.

Aromatic Carbons: The carbons of the phenyl ring will resonate in their characteristic aromatic region, generally between 110 and 160 ppm , with quaternary carbons often appearing at the lower field end of this range niscpr.res.innih.govdergipark.org.trderpharmachemica.comdergipark.org.trechemcom.com.

Methyl Carbon (CH₃): The carbon of the methyl group from the ethylidene moiety is expected to appear in the upfield region, typically around 10-25 ppm iucr.orgderpharmachemica.comdergipark.org.tr.

Table of Typical ¹³C NMR Chemical Shifts for this compound-like Structures:

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| Azomethine (C=N) | 160 – 168 | Highly characteristic signal for the imine carbon. |

| Aromatic Carbons | 110 – 160 | Signals corresponding to the phenyl ring carbons. |

| Methyl Carbon (CH₃) | 10 – 25 | Signal from the ethylidene methyl group. |

| Methoxy (B1213986) Carbon (in derivatives) | ~56 | If a methoxy group is present on the aromatic ring. |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphine-containing Derivatives

³¹P NMR spectroscopy is specifically employed when this compound derivatives incorporate phosphorus-containing functional groups, such as phosphine ligands. This technique is highly sensitive to the electronic environment of the phosphorus atom and is crucial for confirming the coordination of phosphine ligands to metal centers.

In phosphine-containing Schiff base complexes, the ³¹P NMR spectrum reveals characteristic signals for the phosphorus nuclei. The chemical shift of ³¹P nuclei is highly dependent on the oxidation state and coordination environment of phosphorus. For instance, free phosphine ligands typically exhibit signals in a specific range, while coordination to a metal center often causes a significant downfield shift mdpi.comrsc.orgajol.infodergipark.org.tr. For example, in palladium complexes of phosphorus Schiff bases, free ligand signals around -12 to -15 ppm have been observed to shift to approximately +30 ppm upon coordination to palladium mdpi.com. Furthermore, coupling between phosphorus and other nuclei, such as ¹H or metal nuclei (e.g., ¹Rh), can provide definitive evidence of P-metal bonding mdpi.comrsc.org.

Table of Typical ³¹P NMR Chemical Shifts for Phosphine Ligands and Complexes:

| Phosphorus Environment | Typical Chemical Shift (ppm) | Notes |

| Free Phosphine Ligand (e.g., PR₃) | -15 to +20 | Varies significantly with R groups. |

| Coordinated Phosphine Ligand | +10 to +70 | Significant downfield shift upon coordination to a metal center; coupling constants (e.g., JPM) are informative. |

| Phosphoramidites | -100 to -150 | Specific to P(III) amides. |

Compound List

this compound

Aniline

Acetaldehyde

N-((3-Ethylnaphth(2,1-d)oxazol-2(3H)-ylidene)ethylidene)aniline (p-tolylsulphonate)

Schiff base

Acetoacetanilidepropylenediam

Salicylaldehyde

p-aminoacetophenoneoxime

3-hydroxy-2-naphthaldehyde (B1580702)

Phenyl Methanamine Derivatives

4-Methoxysalicylaldehyde

Piperonal

3-amino-1,2,4-triazole

2-quinolinecarboxaldehyde (B31650)

4-methylaniline

Pyrrole-2-carboxaldehyde

Tris(2-aminoethyl)amine (tren)

Benzohydrazide

Isatin

1,10-phenanthroline (B135089) (Phen)

1,2-bis(diphenylphosphino)ethane (B154495) (dppe)

1,2-bis(diphenylphosphino) propane (B168953) (dppp)

Triphenylphosphine (PPh₃)

1,1,2,2-tetrachloroethane (B165197)

Hexachloroethane

N-phenylethanimine

N-ethylaniline

Indeno–ethylidene aniline (IEA)

(R,R) and (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen-chxn)

N,N′-bis(3-methoxy-5-sulfonatosalicylidene)-1,2-ethylenediamine disodium (B8443419) salt (MSS)

N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4)

2-thiophenecarboxaldehyde

o-pheneylediamne

m-pheneylediamne

p-phenylenediamne

Diffusion NMR for Solution-State Species Characterization (Monomers/Dimers)

Diffusion Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Pulsed Field Gradient Spin Echo (PFGSE) NMR, is a powerful technique for determining the diffusion coefficients of molecules in solution. This method allows for the differentiation of species based on their hydrodynamic radii, making it invaluable for identifying monomers, dimers, or other aggregated species of this compound in solution. By measuring the diffusion coefficients, researchers can infer the size and aggregation state of the molecules present. For instance, studies involving related Schiff bases have utilized diffusion NMR to characterize monomeric and dimeric species, observing distinct diffusion coefficients for each, which can change with concentration researchgate.net. This technique is sensitive to intermolecular interactions that lead to the formation of larger molecular assemblies.

Variable-Concentration NMR for Aggregation Studies

Variable-concentration NMR spectroscopy is a complementary technique to diffusion NMR for investigating aggregation phenomena. By monitoring changes in NMR spectral parameters, such as chemical shifts and peak broadening, as a function of concentration, one can detect and quantify self-association processes. For this compound and its derivatives, alterations in NMR signals with varying concentrations can indicate the formation of dimers or higher-order aggregates. Such studies have shown that aggregates can undergo intramolecular changes in conformation due to intermolecular interactions, which are reflected in the NMR spectra rsc.org. These changes provide direct evidence for concentration-dependent equilibria between different molecular species in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within molecules. For this compound and its derivatives, UV-Vis spectra typically exhibit absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the conjugated system, including the imine (C=N) bond and the aromatic phenyl ring researchgate.netscience.govnih.gov. The wavelengths of maximum absorption (λmax) and their intensities are sensitive to the electronic structure and the surrounding environment (e.g., solvent polarity). For example, Schiff bases often show absorption bands in the range of 230-350 nm, with specific substituents on the aniline or aldehyde components influencing these values researchgate.netnih.gov. These spectral features provide critical information about the electronic delocalization and the nature of excited states, which are relevant for photophysical properties and potential applications in optoelectronics science.gov.

Table 1: Representative UV-Vis Absorption Maxima for Schiff Bases

| Compound Class / Derivative | Typical λmax (nm) | Assigned Transition | Reference(s) |

| Simple Schiff Bases | 230-275 | π→π | researchgate.netnih.gov |

| 300-350 | n→π | researchgate.netnih.gov | |

| Quinoline-substituted Schiff Bases | 216-289 | π→π | nih.gov |

| 318-350 | n→π | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and its derivatives, and for elucidating their structural features through fragmentation analysis. Techniques like Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) provide the molecular ion peak ([M]+ or [M+H]+), confirming the molecular formula. Fragmentation patterns, arising from the cleavage of specific bonds within the molecule, generate characteristic fragment ions that can be used to deduce structural information. For this compound (C8H9N), the molecular weight is approximately 119.16 g/mol nih.gov. Fragmentation can involve the cleavage of the C-N bond or C-C bonds, leading to ions related to the aniline and ethylidene fragments docbrown.info. For example, loss of NH2 or CH3 fragments are common pathways observed in the mass spectra of related imines docbrown.info.

Table 2: Representative Mass Spectrometry Data for this compound

| Technique | Species | Observed m/z | Calculated m/z | Fragmentation Pathway / Assignment | Reference(s) |

| EI-MS | [M]+ | ~119.07 | 119.0735 | Molecular ion | nih.gov |

| Fragment | ~77.05 | 77.0548 | Phenyl cation (C6H5+) | docbrown.info | |

| Fragment | ~43.06 | 43.0657 | Ethylidene cation (C2H5+) | docbrown.info |

Note: Specific EI-MS data for this compound itself were not directly found in the provided snippets, but general fragmentation patterns for similar molecules are inferred.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about molecular geometry, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction has been extensively used to elucidate the solid-state structures of various Schiff bases and their metal complexes, including derivatives related to this compound researchgate.netnih.govresearchgate.netresearchgate.netacs.orgmdpi.com. These studies reveal detailed molecular architectures, unit cell parameters, space groups, and bond lengths and angles. For example, studies on related imine structures have provided insights into the planarity of the core imino-aromatic system and the orientation of substituents researchgate.netresearchgate.net. Crystallographic data for metal complexes incorporating Schiff base ligands, such as those with quinoline (B57606) moieties, have also been reported, detailing their coordination geometries and crystal packing nih.govresearchgate.net.

Computational and Theoretical Insights into Ethylideneaniline Chemistry

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like ethylideneaniline. These computational methods provide detailed information that complements experimental findings.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.gov It has been shown to be a robust and high-precision method for reproducing experimental values for molecular geometry, vibrational frequencies, and other properties. researchgate.net For complex molecules, geometry optimization is a critical step to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.com

In the context of this compound and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular structure. researchgate.netresearchgate.net These optimizations help in comparing theoretical structures with experimental data, such as those obtained from X-ray crystallography, and often show excellent agreement. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov For instance, DFT calculations on related Schiff base complexes have successfully predicted their planar or distorted geometries. researchgate.net

Ab Initio Methods (e.g., STO-4G, 4-31G) for Conformational Analysis

Ab initio calculations, which are based on first principles without empirical parameters, are fundamental in studying the conformational preferences of molecules. For N-benzylideneaniline, a related compound, ab initio calculations using both minimal (STO-4G) and split-valence (4-31G) basis sets have been instrumental in understanding its conformational energy surface. aip.org These studies have shown that this compound can serve as a suitable model for analyzing the energetics around the exocyclic single bonds in larger systems. aip.org

The calculations indicated that the minimum energy conformation arises from a balance of steric and electronic factors. aip.org Specifically, for N-benzylideneaniline, the STO-4G basis set predicted a conformation with a rotation of approximately 45° around the N–phenyl bond and 0° around the CH–phenyl bond, which aligns well with experimental data. aip.org This level of accuracy represents a significant improvement over semiempirical methods. aip.org

Basis Set Selection and Impact on Computational Results

The choice of basis set is a critical factor that significantly influences the outcome of computational studies. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost.

In studies of this compound and related compounds, various basis sets have been utilized. For instance, ab initio calculations have employed the minimal STO-4G and the more flexible split-valence 4-31G basis sets. aip.org The 4-31G basis set, being more extensive, can provide a more detailed description of the electronic distribution. aip.org DFT studies often utilize Pople-style basis sets like 6-311++G(d,p), which include diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution. researchgate.net The selection of an appropriate basis set, such as aug-cc-pVDZ in some DFT applications, is a balance between accuracy and computational feasibility. nih.gov Comparing results from different basis sets, like STO-4G and 4-31G, allows for an analysis of the origin of conformational barriers and provides a criterion for the suitability of model compounds. aip.org

Conformational Energetics and Structural Dynamics

The three-dimensional structure of this compound is not static; it is influenced by rotations around its single bonds. Understanding the energetics of these conformational changes is key to comprehending its chemical behavior.

Analysis of Rotational Barriers and Energy Surfaces

The conformation of this compound is primarily determined by the rotational barriers around the C-N and C-C single bonds. These barriers arise from a combination of steric hindrance and electronic effects. Computational studies, particularly using ab initio methods, have been employed to map the potential energy surface as a function of these rotational angles. aip.org

Steric and Electronic Factors Influencing Conformation (e.g., Delocalization)

The preferred conformation of this compound is a delicate balance between competing steric and electronic factors.

Electronic Factors:

Delocalization: The π-systems of the aniline (B41778) ring and the C=N double bond can conjugate, which is maximized in a planar conformation. This delocalization, which can also involve the nitrogen lone pair, stabilizes the molecule. aip.org The ability of the extensive π-system in related bis(imino)pyridyl ligands to accommodate negative charge has been proposed to increase the Lewis acidity of coordinated metal centers. unam.mx

Steric Factors:

Steric Hindrance: A planar conformation can lead to significant steric repulsion between the hydrogen atoms on the ethylidene group and the ortho-hydrogen atoms of the phenyl ring. This steric strain destabilizes the planar form, forcing the phenyl ring to rotate out of the imine plane. aip.orggla.ac.uk

The final, most stable conformation is a compromise, minimizing steric clashes while retaining as much electronic delocalization as possible. aip.org Studies on N-benzylideneaniline have shown that its most stable conformation is a result of this interplay between steric interactions and the delocalization of the bridge double bond and/or nitrogen lone pair electrons into the conjugated system. aip.org

Spectroscopic Property Predictions from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. By employing computational methods, it is possible to simulate spectra, which can aid in the assignment of experimental data and provide insights into the molecule's electronic and vibrational characteristics.

Theoretical Prediction of Vibrational Frequencies (HF, DFT)

The prediction of vibrational frequencies through theoretical calculations is a powerful tool for understanding the molecular structure and bonding of this compound. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.netscience.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration.

DFT methods, particularly using hybrid functionals like B3LYP, have been shown to be effective for calculating the vibrational spectra of organic compounds. researchgate.net The calculations are typically performed with a basis set such as 6-311++G(d,p). researchgate.netscience.gov However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, the calculated frequencies are typically scaled using empirical scaling factors. researchgate.net For instance, frequencies calculated with the B3LYP/6-311++G(d,p) level of theory might be scaled by factors such as 0.958 for wavenumbers above 1700 cm⁻¹ and 0.983 for those below. researchgate.net

The calculated spectra allow for precise assignments of key vibrational modes, such as the C=N stretching of the imine group, C-H stretching and bending modes of the ethyl and phenyl groups, and the C-N stretching vibration. researchgate.net Comparing these theoretical predictions with experimental FT-IR and Raman spectra helps to confirm the molecular structure and provides a detailed picture of its vibrational dynamics.

Table 1: Representative Theoretical Vibrational Frequencies for a Schiff Base Moiety

This table is illustrative and shows typical assignments and scaled/unscaled frequencies for vibrations relevant to this compound, based on studies of similar molecules.

| Assignment | Unscaled Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3050 | 3070-3020 |

| Aliphatic C-H stretch | 3000-2900 | 2970-2870 |

| C=N stretch | 1650 | 1625 |

| Aromatic C=C stretch | 1610-1580 | 1585-1555 |

| CH₃ bend | 1460 | 1435 |

| C-N stretch | 1120 | 1100 |

Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. cecam.org For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) spectrum, which arises from electronic transitions between molecular orbitals. researchgate.netscience.gov

These calculations are often performed using functionals like B3LYP or CAM-B3LYP in conjunction with basis sets like 6-311G(d,p). researchgate.netsamipubco.com The effect of solvents can be incorporated using models such as the Polarizable Continuum Model (PCM). researchgate.net The results typically show that the main absorption bands in the UV-Vis spectrum of Schiff bases are due to π→π* and n→π* transitions. The π→π* transitions are generally located in the phenyl ring and the C=N imine group, while n→π* transitions involve the lone pair of electrons on the nitrogen atom. science.gov Comparing the theoretically computed absorption maxima (λmax) with experimental spectra helps to validate the computational approach and provides a detailed understanding of the electronic structure. acs.orgchemrxiv.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound

This table presents hypothetical data typical for TD-DFT calculations on a molecule like this compound in a solvent.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.43 | 280 | 0.015 | n → π |

| S₀ → S₂ | 4.96 | 250 | 0.350 | HOMO → LUMO (π → π) |

| S₀ → S₃ | 5.44 | 228 | 0.210 | HOMO-1 → LUMO (π → π*) |

Molecular Orbital Analysis

Molecular orbital analysis provides profound insights into the chemical reactivity and electronic properties of this compound. By examining the frontier molecular orbitals and the distribution of electrostatic potential, a detailed picture of the molecule's behavior can be constructed.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov For this compound, the HOMO is typically localized on the aniline part of the molecule, which is electron-rich, while the LUMO is often distributed over the C=N imine bond and the phenyl ring. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is associated with the electronic absorption bands in the UV-Vis spectrum, where the HOMO→LUMO transition often corresponds to the lowest energy absorption. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. samipubco.com

Table 3: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

This table contains example values for this compound derived from DFT calculations.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.25 |

| LUMO Energy | E_LUMO | -1.10 |

| HOMO-LUMO Gap | ΔE | 5.15 |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 1.10 |

| Electronegativity (χ) | (I+A)/2 | 3.675 |

| Chemical Hardness (η) | (I-A)/2 | 2.575 |

| Global Softness (S) | 1/η | 0.388 |

| Electrophilicity Index (ω) | χ²/2η | 2.61 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.org The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. researchgate.netchemrxiv.org

For this compound, the MEP map would typically show regions of negative electrostatic potential (usually colored red or orange) and regions of positive electrostatic potential (colored blue). researchgate.net The most negative region is expected to be located around the nitrogen atom of the imine group due to its high electronegativity and the presence of a lone pair of electrons. This site is therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the ethyl group would exhibit positive potential, making them potential sites for nucleophilic attack. The MEP map provides a clear, intuitive guide to the molecule's reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. southampton.ac.uk

Investigation of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of Schiff bases, including this compound and its derivatives, have been a subject of significant research interest. These studies primarily employ quantum chemical calculations to predict the NLO response of molecules, which is crucial for the development of new materials for optoelectronic applications. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine the molecular geometry and electronic properties that govern NLO activity. researchgate.netscience.gov

The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β). High β values are indicative of a strong NLO response. researchgate.net Theoretical calculations have shown that for related Schiff base compounds, the β values can be significantly larger than that of reference materials like urea, suggesting their potential for NLO applications. researchgate.net The magnitude of β is directly related to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules with a smaller HOMO-LUMO gap tend to be more polarizable and exhibit higher hyperpolarizability values. researchgate.netresearchgate.net

Computational studies on analogous compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, have been performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set to calculate these NLO properties. researchgate.netscience.gov The presence of donor-acceptor groups across a π-conjugated system, a common feature in Schiff bases, is a well-established strategy for enhancing NLO response, and theoretical models are instrumental in screening candidates and understanding these structure-property relationships. rsc.org

| Computational Method | Basis Set | Properties Calculated | Relevance to NLO |

| Density Functional Theory (DFT) | 6-311++G(d,p) | First Hyperpolarizability (β), Dipole Moment (μ), Polarizability (α) | Predicts the magnitude of the second-order NLO response. |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Electronic Absorption Spectra, HOMO-LUMO energy gap | A small HOMO-LUMO gap often correlates with high β values. researchgate.net |

| Hartree-Fock (HF) | 6-311++G(d,p) | Molecular Geometry, Electronic Properties | Provides an alternative, though often less accurate, method for NLO property calculation. researchgate.net |

Solvent Effects on Molecular Energetics (Polarizable Continuum Model)

The influence of the surrounding medium on the behavior of a molecule is a critical aspect of its chemistry. Theoretical chemistry provides tools to model these interactions, with the Polarizable Continuum Model (PCM) being a widely used and effective method. researchgate.netscience.govacs.org This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution.

The PCM approach is computationally efficient and can be applied to a wide range of chemical systems, including large molecules. acs.org By calculating properties like the total energy of the solvated molecule, researchers can predict how a solvent will influence reaction equilibria and kinetics, providing insights that are complementary to experimental observations. rsc.org

| Property Investigated | Computational Model | Typical Solvent Studied | Insight Gained |

| Molecular Stability | DFT/PCM, HF/PCM | Ethanol (B145695), Dichloromethane (B109758), Water | Determination of the compound's total energy and stability in a solvent environment. researchgate.netrsc.org |

| Electronic Absorption | TD-DFT/PCM | Ethanol | Prediction of solvatochromic shifts in UV-Vis spectra. science.gov |

| Reaction Energetics | DFT/PCM | Toluene (B28343) | Calculation of activation barriers and reaction energies in solution. rsc.org |

Theoretical Mechanistic Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, which is a Schiff base or imine, theoretical studies focus on its formation (typically the condensation of an aniline with an aldehyde or ketone) and its subsequent reactions. unimi.it DFT calculations are frequently used to map the potential energy surface of the reaction, identifying intermediates, and, most importantly, the transition states that connect them.

The polymerization of monomers containing C=N bonds, while less common than that of alkenes, can be explored theoretically. Chain-growth polymerization proceeds via three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the creation of an active center from an initiator molecule. youtube.com For a monomer like this compound, this could theoretically be a radical, cationic, or anionic species that attacks the C=N double bond.

Propagation: The active center at the end of the growing polymer chain successively adds monomer units. youtube.comyoutube.com In the context of this compound, this would involve the repeated addition of the imine monomer to the active polymer chain end, extending its length. Theoretical calculations can model the energetics of this addition step.

Termination: The growth of the polymer chain is halted. This can occur through several mechanisms, such as the combination of two active chain ends (coupling) or disproportionation, where a hydrogen atom is transferred from one growing chain to another. youtube.com The steady-state approximation is often used in kinetic models to relate the rates of these three steps. youtube.com

While specific theoretical studies on the polymerization of this compound are not prominent, the general principles of chain-growth polymerization provide a framework for how such a process would be modeled computationally. libretexts.orgunam.mx

Catalysis is key to many reactions involving imines. Theoretical studies provide insight into how catalysts initiate these transformations. The initiation mechanism depends heavily on the type of catalyst and reactants.

Lewis Acid Catalysis: A common strategy involves the activation of the imine by a Lewis acid, such as B(C₆F₅)₃. cardiff.ac.uk The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the imine carbon and making it more susceptible to nucleophilic attack. The initiation step is this Lewis acid-base adduct formation. cardiff.ac.uk

Metal-Catalyzed Processes: In reactions catalyzed by transition metals (e.g., Fe, Co, Ru, Ti), the initiation mechanism is more complex. nih.govunam.mx For hydroamination, one proposed mechanism involves the formation of a metal-amido (M-NR₂) species, which then inserts the unsaturated substrate. acs.org Another pathway involves the formation of a metal-imido (M=NR) complex, which can undergo a [2+2] cycloaddition with an alkyne or alkene to initiate the reaction. nih.govacs.org For iron and cobalt catalysts used in polymerization, activation by a co-catalyst like methylaluminoxane (B55162) (MAO) is often required to generate the active cationic metal-alkyl species that initiates the polymer chain growth. unam.mx

Computational workflows, such as those implemented in programs like ReNeGate, can automatically explore reaction networks to discover plausible initiation steps and catalytic cycles without prior chemical assumptions. acs.org

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are essential in fields like medicinal chemistry and materials science for designing new molecules with desired characteristics. science.govscience.gov

For a compound like this compound, SAR/SPR studies would involve creating a dataset of structurally related derivatives and calculating a set of molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net A mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, is then built to link these descriptors to an observed activity or property.

For example, a QSAR (Quantitative Structure-Activity Relationship) study could be developed to predict the antimicrobial or anticancer activity of a series of this compound derivatives. researchgate.net The model might reveal that specific substituents on the aniline ring that increase the molecule's polarizability also enhance its biological activity. researchgate.netscience.gov Similarly, an SPR model could predict the nonlinear optical (NLO) properties of new derivatives, guiding the synthesis of compounds with optimized NLO responses. science.gov These models provide a rational basis for molecular design, reducing the need for exhaustive synthesis and testing. science.gov

Computational Assessment of Inhibitor Efficiency

The potential of organic molecules to act as corrosion inhibitors is a field of significant research interest. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the inhibitor efficiency of compounds. nih.govmdpi.com These theoretical studies revolve around the calculation of various quantum chemical parameters that provide insights into the molecule's interaction with a metal surface.

The efficiency of an inhibitor is often linked to its ability to donate electrons to the vacant d-orbitals of a metal, forming a protective coordinate bond. Key quantum chemical parameters calculated to assess this potential include the energy of the Highest Occupied Molecular Orbital (E

A higher E

While specific studies detailing the calculated inhibitor efficiency of this compound are not extensively documented in the provided literature, the principles derived from studies on similar Schiff bases and other organic inhibitors are directly applicable. For instance, in studies of various organic corrosion inhibitors, a strong correlation is often found between these calculated quantum chemical parameters and experimentally determined inhibition efficiencies. mdpi.comresearchgate.net

Interactive Table: Key Quantum Chemical Parameters for Assessing Inhibitor Efficiency

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values generally correlate with better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values suggest a better capacity to form feedback bonds. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity and potential for stronger adsorption on the metal surface. |

| Dipole Moment (μ) | A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface due to electrostatic interactions. |

| Electronegativity (χ) | Measures the tendency of an atom to attract a bonding pair of electrons. |

| Global Hardness (η) | Measures the resistance to charge transfer. A lower value indicates a better inhibitor. |

Correlation of Theoretical Parameters with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its derivatives, theoretical calculations of molecular geometry, spectroscopic properties, and electronic structure can be compared with results from techniques like X-ray diffraction and FT-IR spectroscopy. researchgate.netacs.org

Molecular Geometry:

Ab initio and DFT calculations can be used to determine the optimized molecular geometry of this compound, including bond lengths and bond angles. researchgate.netresearchgate.net These computed values can then be compared with experimental data obtained from X-ray crystallography. For example, crystallographic data for compounds containing the this compound moiety are available in the Crystallography Open Database (COD) under entries 4314617 and 4314618. nih.gov A strong correlation between the calculated and experimental geometric parameters lends credibility to the computational model. acs.org Studies on related cobalt complexes have shown that optimized structures from DFT calculations are in good agreement with their X-ray crystal structures. science.gov

Spectroscopic Properties:

Theoretical calculations can also predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with the experimental FT-IR spectrum of this compound. The agreement between the calculated and observed vibrational bands helps in the assignment of the spectral peaks to specific molecular vibrations. researchgate.net

Electronic Transitions:

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net The calculated absorption wavelengths (λ

Interactive Table: Correlation of Theoretical and Experimental Data for this compound and Related Compounds

| Property | Theoretical Method | Experimental Technique | Correlation Insight |

|---|---|---|---|

| Molecular Geometry (Bond Lengths, Bond Angles) | DFT, ab initio calculations | X-ray Diffraction | Validates the accuracy of the computational model in predicting the three-dimensional structure of the molecule. science.gov |

| Vibrational Frequencies | DFT, HF calculations | FT-IR Spectroscopy | Aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |

| Electronic Absorption | TD-DFT | UV-Vis Spectroscopy | Provides an understanding of the electronic transitions responsible for the observed absorption bands. researchgate.net |

Coordination Chemistry of Ethylideneaniline Based Ligands and Metal Complexes

Metal Complex Formation and Characterization

Influence of Ligand Substituents on Metal Coordination and Complex Stability

The nature and position of substituents on the ethylideneaniline ligand framework significantly influence its coordination behavior and the stability of the resulting metal complexes. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the electron density at the coordinating nitrogen and oxygen atoms, thereby affecting the ligand's binding affinity to metal centers. For instance, the presence of a chlorine substituent in N-(4-Chloronaphthalen-1-yl)this compound has been noted to enhance the stability of the imine bond fabad.org.tr. Similarly, in related bis(imino)pyridyl ligand systems, substituents on the N-aryl groups have been shown to dictate the coordination geometry around the metal center and influence catalytic activity in processes like ethylene (B1197577) polymerization unam.mx. These modifications can lead to variations in complex stability, solubility, and reactivity, making ligand design a critical aspect in tailoring the properties of this compound-based metal complexes mdpi.com.

Monomeric, Dimeric, and Polymeric Nature of Complexes in Solution and Solid State

This compound-based ligands can form metal complexes exhibiting a range of nuclearities and structural architectures, from discrete monomeric units to extended polymeric networks. The specific structure adopted by a complex can depend on factors such as the metal ion, the counter-anions, the solvent used, and the steric bulk of substituents on the ligand. For example, palladium(II) complexes derived from certain this compound derivatives can exist as monomeric species in acetonitrile (B52724) but form binuclear (dimeric) compounds in tetrahydrofuran (B95107), indicating solvent-dependent aggregation researchgate.net. In other instances, the nature of the coordinating anion can influence whether monomeric or dimeric complexes are formed with ligands like those of the NNO tridentate type mdpi.com. The structural diversity extends to polymeric forms, where ligands can bridge multiple metal centers to create extended lattices rsc.org.

Supramolecular Assembly and Network Formation in Metal Complexes (1D chains, 2D layers, 3D networks)

The ability of this compound-based ligands and their metal complexes to engage in non-covalent interactions facilitates the formation of intricate supramolecular assemblies and extended coordination networks. These include one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks rsc.org. For instance, complexes of (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline with zinc, cadmium, and mercury have been structurally characterized, revealing diverse architectures such as 3D networks, 2D layers, and 1D chains rsc.org. These supramolecular structures are often stabilized by intermolecular forces like hydrogen bonding (e.g., C–H···Cl/O, C–H···N) and π⋯π stacking interactions, which can also influence properties like luminescence, leading to phenomena such as aggregation-induced emission enhancement rsc.orgdntb.gov.ua. The formation of metal-organic frameworks (MOFs) from Schiff base ligands, including this compound derivatives, is also an area of active research orcid.org.

Zwitterionic Metal Complexes

The formation of zwitterionic species, characterized by the presence of both positive and negative formal charges within the same molecule, has also been observed in systems involving this compound derivatives. In some cases, this compound derivatives are formed as products in catalytic reactions mediated by zwitterionic metal complexes, such as those involving gold or palladium with carborane phosphine (B1218219) ligands acs.orgacs.org. Furthermore, certain imino propenyl aniline (B41778) compounds have been reported to exhibit zwitterionic character in the solid state xsyu.edu.cn. The presence of zwitterionic character can significantly impact the electronic properties and reactivity of the metal complexes.

Electronic and Magnetic Properties of Metal Complexes

Magnetic Moment and Susceptibility Measurements

Magnetic properties are vital for understanding the electronic configuration and spin states of metal ions within this compound complexes. Magnetic susceptibility measurements, often performed using a vibrating sample magnetometer (VSM), allow for the determination of magnetic moments (µeff) and the study of temperature-dependent magnetic behavior researchgate.netresearchgate.net. For example, high-spin Fe(II) complexes often exhibit magnetic moments in the range of 5.5–5.7 Bohr magnetons (BM), consistent with a quintuplet ground state unam.mx. In dinuclear complexes, magnetic coupling between metal centers can occur, leading to anti-ferromagnetic or ferromagnetic interactions, which can be investigated through magnetic moment studies and Mössbauer spectroscopy, as demonstrated for some iron complexes researchgate.net. These magnetic data, along with spectroscopic evidence, help in establishing the geometry and oxidation state of the metal ions, with octahedral geometries being commonly deduced for many transition metal complexes of this compound derivatives researchgate.netresearchgate.netresearchgate.net.

Compound List:

this compound (C8H9N)

Indeno–ethylidene aniline (IEA) (C17H13O2N)

(E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline

(E)-2,6-diisopropyl-N-(1-(4-methoxyphenyl)ethylidene)aniline

N-(4-Chloronaphthalen-1-yl)this compound

2,4,6-Trimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline

(E)-N-(1-(1,10-phenanthrolin-2-yl)ethylidene)aniline

4-(4-aminophenoxy)-N-(1-(pyridin-2-yl)ethylidene)aniline

Spin States and Zero-Field Splitting Effects in Metal Complexes

The study of spin states and zero-field splitting (ZFS) in metal complexes is crucial for understanding their magnetic properties, which can range from simple paramagnetism to complex phenomena like spin crossover. Zero-field splitting describes the splitting of degenerate energy levels of paramagnetic ions in the absence of an external magnetic field, arising from crystal field effects and spin-orbit coupling. For transition metal ions, particularly those with unpaired electrons, ZFS parameters (like D and E) can provide insights into the local coordination environment and the electronic structure of the metal center.

In the context of this compound-based metal complexes, research would ideally investigate how the ligand's structure influences the spin state of the coordinated metal ion. For instance, certain metal ions in specific oxidation states can exist in different spin states (e.g., high-spin vs. low-spin) depending on the ligand field strength. This can lead to spin crossover (SCO) phenomena, where a reversible transition between spin states occurs in response to external stimuli such as temperature, pressure, or light. The nature of the this compound ligand, including any substituents, would play a significant role in determining the ligand field strength and thus the spin state and ZFS parameters. However, specific research detailing the spin states and zero-field splitting effects for metal complexes directly involving this compound as the ligand has not been found in the provided search results. Studies on related Schiff base ligands have explored these properties, but direct data for this compound complexes in this regard is limited.

Charge Transfer Bands in Metal Complexes

Charge transfer (CT) bands in the electronic spectra (typically UV-Visible spectroscopy) of metal complexes arise from the excitation of an electron from a molecular orbital primarily localized on the ligand to a metal-centered orbital, or vice versa. These transitions are highly sensitive to the electronic interplay between the metal ion and the ligand, providing valuable information about the nature of the metal-ligand bonding and the electronic structure of the complex.

In this compound-based metal complexes, several types of charge transfer transitions can be observed:

Ligand-to-Metal Charge Transfer (LMCT): Electrons are transferred from orbitals predominantly on the ligand to orbitals predominantly on the metal ion. This typically occurs when the ligand has electron-rich orbitals and the metal ion is in a lower oxidation state or has vacant low-lying orbitals.

Metal-to-Ligand Charge Transfer (MLCT): Electrons are transferred from metal-centered orbitals to ligand-centered orbitals. This is common when the metal ion is in a higher oxidation state and the ligand possesses low-lying π* orbitals.

Intraligand Transitions: These are π-π* or n-π* transitions within the this compound ligand itself, which are often modified upon coordination to a metal ion.

The position (wavelength) and intensity (molar absorptivity) of these CT bands are diagnostic. For example, a bathochromic shift (shift to longer wavelengths) of the ligand's π-π* transition upon coordination often indicates enhanced conjugation or metal-ligand interaction. The presence and characteristics of LMCT and MLCT bands can confirm the coordination of the ligand and provide insights into the electronic configuration of the metal center within the complex. While electronic spectra are commonly used for characterization of Schiff base metal complexes, specific detailed research findings on charge transfer bands for this compound itself in metal complexes, including data tables of observed bands and their assignments, were not found in the provided search results.

Hydrosilylation Reactions (Organocatalysis)

This compound and its derivatives have been explored in the context of organocatalysis for hydrosilylation reactions. These reactions involve the addition of a silicon-hydride bond across an unsaturated functional group, often catalyzed by metal complexes or organic molecules. While specific direct applications of this compound as an organocatalyst in hydrosilylation are not extensively detailed in the provided search results, related Schiff base ligands, which share structural similarities, have demonstrated efficacy. For instance, studies on the enantioselective hydrosilylation of imines have utilized chiral organocatalysts, suggesting a potential role for modified this compound structures in such transformations. unimi.ituevora.pt Research has shown that certain catalysts can achieve good conversion and enantioselectivity in the hydrosilylation of imines. unimi.itresearchgate.net

Hydroamination Reactions

The field of hydroamination, which involves the addition of an N-H bond across a carbon-carbon multiple bond, has seen significant advancements, with Schiff bases like this compound being relevant in this area. While direct catalytic hydroamination by this compound is not explicitly detailed, its derivatives and related imine structures are studied as ligands in metal-catalyzed hydroamination. For example, the hydroamination of ethylene with aniline, catalyzed by platinum complexes in water, yields N-ethylaniline. rsc.org Furthermore, research into anti-Markovnikov intermolecular hydroamination of alkenes and alkynes highlights the importance of catalysts that can activate either the amine or the unsaturated compound, with various metal-based systems being developed. nih.govacs.org Mercury(I)-catalyzed hydroamination of terminal acetylenes in the presence of anilines has been used to synthesize ketimines, which can then be further transformed. mdpi.com

Development of Functional Materials

This compound and its metal complexes are instrumental in the development of various functional materials due to their tunable electronic and optical properties.

Monomers for Polymer Synthesis

This compound can function as a monomer in the synthesis of polymers. Its reactive sites allow for polymerization reactions, leading to materials with specific properties. For instance, Schiff base ligands, including those derived from aniline and aldehydes/ketones, are used in metal complexes that can act as precatalysts for polymerization reactions like the ring-opening polymerization of methyl methacrylate (B99206) (MMA) and rac-lactide. tandfonline.com These metal complexes, often containing zinc(II), can initiate the polymerization of MMA to produce poly(methyl methacrylate) (PMMA) with controlled molecular weights and tacticity. tandfonline.com

Precursors for Dyes and Pigments (e.g., Azophenines)

The chemical structure of this compound makes it a suitable precursor for the synthesis of dyes and pigments. Schiff bases, in general, are known intermediates in the formation of azo dyes and other chromophoric systems. While specific examples of this compound being used to synthesize azophenines are not directly found in the provided snippets, its role as a precursor for dyes and pigments is noted. ontosight.ai The versatility of the imine linkage and the aromatic rings allows for derivatization and incorporation into larger conjugated systems characteristic of colorants.

Aggregation-Induced Emission Enhanced (AIEE) Materials

This compound derivatives have garnered significant attention for their potential in creating Aggregation-Induced Emission Enhanced (AIEE) materials. AIEE is a phenomenon where molecules that are non-emissive in solution become highly luminescent when aggregated. This effect is often attributed to the Restriction of Intramolecular Rotation (RIR) mechanism, where molecular packing in the aggregate state suppresses non-radiative decay pathways. rsc.orgscience.gov Research has demonstrated that Schiff base complexes, such as those derived from (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline, exhibit strong greenish luminescent emissions in the aggregate state but weak emissions in solution. rsc.orgrsc.org These properties are linked to non-covalent interactions like hydrogen bonding and π–π stacking, which facilitate the RIR effect. rsc.org AIEE-active complexes have potential applications in fluorescent sensors, probes, and organic electronic devices. rsc.org

Integration into Polymer Matrices (e.g., PMMA-doped Hybrid Materials)

Compound Table:

| Compound Name | Molecular Formula | CAS Number |

| This compound | C8H9N | 6052-11-5 |

| N-phenylethanimine | C8H9N | 6052-11-5 |

| (E)-N-Phenylethanimine | C8H9N | 6052-11-5 |

| (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline | C18H16N2 | Not specified in search results |

| Aniline | C6H7N | 62-53-3 |

| Acetaldehyde (B116499) | C2H4O | 75-07-0 |

| Methyl methacrylate (MMA) | C4H6O2 | 80-62-6 |

| Rac-lactide | C6H8O4 | 10566-06-8 |

| PMMA (Poly(methyl methacrylate)) | (C4H6O2)n | 9003-71-8 |

| 2-quinolinecarboxaldehyde (B31650) | C10H7NO | 5470-96-2 |

| 4-methylaniline | C7H9N | 106-49-0 |

| Zn(II) complexes | Varies | Varies |

| Cd(II) complexes | Varies | Varies |

| Hg(II) complexes | Varies | Varies |

| Nd3+ complexes | Varies | Varies |

| Zn–Ln complexes | Varies | Varies |

| Schiff base complexes | Varies | Varies |

This compound, an organic compound with the molecular formula C8H9N, is recognized for its utility in functional chemistry, particularly as a precursor and ligand in the development of advanced materials and in catalytic processes. Its chemical structure, featuring an aniline moiety linked to an ethylidene group, allows for diverse chemical transformations and applications, especially when coordinated with metal ions. ontosight.ainih.gov

Applications of Ethylideneaniline and Its Metal Complexes in Functional Chemistry

Catalysis in Organic Transformations

Hydrosilylation Reactions (Organocatalysis)

While direct use of ethylideneaniline as an organocatalyst in hydrosilylation reactions is not extensively detailed in the provided literature, related Schiff base structures and imines are subjects of study in this field. Organocatalytic approaches to hydrosilylation of imines have shown promise, with catalysts achieving notable conversion and enantioselectivity. unimi.itresearchgate.net The broader class of Schiff bases, to which this compound belongs, can serve as ligands in metal-catalyzed hydrosilylation or be modified to act as organocatalysts themselves. unimi.ituevora.pt

Hydroamination Reactions

This compound and its derivatives play a role in hydroamination chemistry, which involves the addition of an N-H bond across a carbon-carbon multiple bond. Although direct catalytic hydroamination by this compound is not explicitly highlighted, related imine structures are employed as ligands in metal-catalyzed hydroamination reactions. For instance, platinum-catalyzed hydroamination of ethylene (B1197577) with aniline (B41778) in aqueous media yields N-ethylaniline. rsc.org Research into anti-Markovnikov intermolecular hydroamination of alkenes and alkynes emphasizes the development of catalysts capable of activating either the amine or the unsaturated component, with various metal-based systems being investigated. nih.govacs.org Additionally, mercury(I)-catalyzed hydroamination of terminal acetylenes with anilines has been employed to synthesize ketimines, which are intermediates for further transformations. mdpi.com

Development of Functional Materials

This compound and its associated metal complexes are significant in the creation of functional materials, owing to their tunable electronic and optical characteristics.

Monomers for Polymer Synthesis

This compound can function as a monomer in polymer synthesis. Its reactive sites enable polymerization, leading to materials with specific properties. Schiff base ligands, including those derived from aniline and carbonyl compounds, are utilized in metal complexes that serve as precatalysts for polymerization reactions, such as the ring-opening polymerization of methyl methacrylate (B99206) (MMA) and rac-lactide. tandfonline.com These metal complexes, often containing zinc(II), can initiate the polymerization of MMA to produce poly(methyl methacrylate) (PMMA) with controlled molecular weights and tacticity. tandfonline.com

Precursors for Dyes and Pigments (e.g., Azophenines)

The chemical structure of this compound positions it as a suitable precursor for the synthesis of dyes and pigments. Schiff bases are recognized intermediates in the formation of azo dyes and other chromophoric systems. While specific examples of this compound being used to synthesize azophenines were not found in the provided snippets, its role as a precursor for dyes and pigments is noted. ontosight.ai The inherent reactivity of the imine linkage and the aromatic rings allows for derivatization and integration into larger conjugated systems characteristic of colorants.

Aggregation-Induced Emission Enhanced (AIEE) Materials